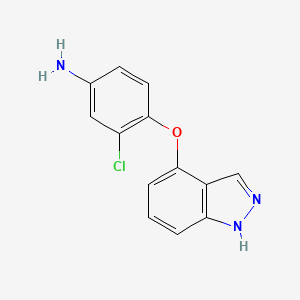

4-((1H-Indazol-4-yl)oxy)-3-chloroaniline

Description

Structure

3D Structure

Properties

CAS No. |

1033810-14-8 |

|---|---|

Molecular Formula |

C13H10ClN3O |

Molecular Weight |

259.69 g/mol |

IUPAC Name |

3-chloro-4-(1H-indazol-4-yloxy)aniline |

InChI |

InChI=1S/C13H10ClN3O/c14-10-6-8(15)4-5-13(10)18-12-3-1-2-11-9(12)7-16-17-11/h1-7H,15H2,(H,16,17) |

InChI Key |

RBPGUVBTSYWXGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)OC3=C(C=C(C=C3)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline

The following technical guide details the chemical architecture, synthesis, and medicinal application of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline (CAS 1033810-14-8).[1][2]

Executive Summary

4-((1H-Indazol-4-yl)oxy)-3-chloroaniline is a specialized heterocyclic intermediate primarily utilized in the synthesis of dual EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) tyrosine kinase inhibitors (TKIs).[1][2]

Unlike simple anilines used in first-generation TKIs (e.g., Gefitinib), this compound features a bulky indazol-4-yl ether motif.[1][2] In medicinal chemistry, this fragment serves as a "tail" moiety that extends into the hydrophobic back-pocket of the kinase ATP-binding site, improving potency and selectivity profiles against resistant mutations (e.g., T790M).[1][2] It is a key building block for pyrrolo[3,2-d]pyrimidine and quinazoline-based inhibitors described in advanced structure-activity relationship (SAR) studies [1].[1][2]

Chemical Architecture & Properties[1][2][3]

Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

-

Aniline Head (–NH₂): The primary nucleophile for coupling with the kinase inhibitor core (scaffold).[1][2]

-

Chlorine Substituent (C-3): Provides steric bulk that forces the aniline ring out of planarity, optimizing the dihedral angle for binding within the kinase hydrophobic pocket.[1][2]

-

Indazole-Ether Tail: A bicyclic heteroaromatic system linked via oxygen.[1][2] The indazole nitrogen acts as a hydrogen bond donor/acceptor, interacting with specific residues (e.g., Glu/Met) in the kinase solvent-exposed region.[1][2]

Physicochemical Profile

| Property | Value (Experimental/Predicted) | Significance |

| Molecular Formula | C₁₃H₁₀ClN₃O | Stoichiometry for synthesis planning.[1][2] |

| Molecular Weight | 259.69 g/mol | Fragment-like; allows room for heavy scaffolds.[1][2] |

| LogP | ~3.2 | Lipophilic; ensures good membrane permeability.[1][2] |

| pKa (Aniline) | ~3.5 - 4.0 | Reduced basicity due to the electron-withdrawing Cl and phenoxy groups; requires catalyzed coupling.[1][2] |

| H-Bond Donors | 2 (NH₂, Indazole-NH) | Critical for solvent interaction and binding.[1][2] |

| PSA | ~66 Ų | Favorable for oral bioavailability (Rule of 5).[1][2] |

Synthetic Pathway (Retrosynthesis & Protocol)

The synthesis of CAS 1033810-14-8 relies on a convergent approach, utilizing a Nucleophilic Aromatic Substitution (

Reaction Workflow Diagram

Caption: Two-step synthesis of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline via SNAr coupling and nitro reduction.

Detailed Experimental Protocol

Step 1: Preparation of 4-(2-chloro-4-nitrophenoxy)-1H-indazole

-

Reagents: 3-Chloro-4-fluoronitrobenzene (1.0 eq), 4-Hydroxy-1H-indazole (1.0 eq), Potassium Carbonate (

, 2.0 eq).[1][2] -

Procedure:

-

Dissolve 4-hydroxy-1H-indazole in anhydrous DMF under

atmosphere. -

Add

and stir at room temperature for 30 mins to generate the phenoxide anion. -

Heat the mixture to 90°C for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup: Pour reaction mixture into ice water. The product precipitates as a solid.[1][2][3] Filter, wash with water, and dry.[1][2][3]

-

Yield Target: >85%.

-

Step 2: Reduction to 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline

-

Rationale: Catalytic hydrogenation (

) poses a risk of de-chlorination.[1][2] Iron/Ammonium Chloride ( -

Reagents: Iron powder (5.0 eq),

(5.0 eq). -

Procedure:

-

Add

and Iron powder. -

Reflux at 80°C for 2–4 hours.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with Ethyl Acetate.[1][2]

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).

-

Validation: Confirm structure via

-NMR (DMSO-

Application in Drug Discovery[1][2]

Pharmacophore Utility

This aniline is specifically designed to overcome resistance in HER2/EGFR driven cancers.[1][2]

-

Binding Mode: The aniline nitrogen forms a hydrogen bond with the hinge region of the kinase (after coupling to a heterocycle).[1][2]

-

Selectivity: The ortho-chloro group induces a twist in the biphenyl-ether-like structure.[1][2] This conformation is energetically favorable for binding to the active conformation (DFG-in) of EGFR/HER2, while the indazole tail extends into the solvent front to interact with specific solubilizing residues [1].[1][2]

Coupling Reaction (General Procedure)

To synthesize a final kinase inhibitor, this aniline is coupled with a chloro-heterocycle (e.g., 4-chloro-quinazoline).[1][2]

| Parameter | Condition |

| Reaction Type | Nucleophilic Displacement (SNAr) or Buchwald-Hartwig Amination |

| Solvent | Isopropanol (IPA) or 2-Butanol |

| Catalyst | HCl (cat.) or p-TsOH (for SNAr); Pd(OAc)₂/Xantphos (for Buchwald) |

| Temperature | Reflux (80–100°C) |

| Observation | Product often precipitates as the HCl salt upon cooling.[1] |

Quality Control & Safety

Analytical Standards

-

HPLC Purity: >98% required for biological assays.

-

Impurity Profile: Monitor for unreacted 3-chloro-4-fluoronitrobenzene (genotoxic impurity) and de-chlorinated byproducts.[1][2]

-

Storage: Store at -20°C, protected from light and moisture. Hygroscopic nature of the indazole moiety requires desiccated storage.[1][2]

Handling Precautions

-

Hazard Class: Irritant (Skin/Eye).[1][2] Potential sensitizer.[1][2]

-

Waste: Dispose of halogenated organic waste separately.

References

-

Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: Exploration of novel back-pocket binders. Source: Journal of Medicinal Chemistry, 2012, 55(8), 3975-3991.[1][2] Context: Primary literature establishing the SAR of the 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline fragment in kinase inhibitor design.[1][2] URL:[Link][1][2]

-

Synthesis of 4-amino-1H-indazole derivatives. Source: Organic Syntheses, Coll.[1][2][3] Vol. 10, p.423 (2004).[1][2] Context: Foundational chemistry for the indazole starting materials.[1][2][3][4] URL:[Link][1][2]

-

Strategies for the Synthesis of Kinase Inhibitors. Source: Chemical Reviews, 2014, 114(22), 11442–11478.[1][2] Context: Review of aniline coupling strategies in TKI development. URL:[Link][1][2]

Sources

The Strategic Role of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline in Kinase Inhibitor Design: Structure, Properties, and Application Profiling

As the landscape of targeted oncology evolves, the architectural precision of small-molecule kinase inhibitors remains paramount. For dual inhibitors targeting the Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), overcoming rapid target dissociation and systemic toxicity requires highly specific pharmacophore fragments.

This technical whitepaper provides an in-depth analysis of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline (CAS: 1033810-14-8) , a highly specialized chemical intermediate. By dissecting its structural nuances, mechanistic utility, and self-validating synthetic workflows, we will explore why this specific molecule is deployed as a critical "back-pocket binder" in the development of next-generation pyrrolo[3,2-d]pyrimidine kinase inhibitors.

Structural & Physicochemical Profiling

The efficacy of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline lies in its tripartite structure: an aniline linker, a halogenated phenyl ring, and a bicyclic indazole ether. Each moiety is engineered for a specific spatial and electronic interaction within the kinase active site.

Quantitative Data Summary

| Property | Value | Mechanistic Significance |

| Chemical Name | 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline | Standard IUPAC nomenclature. |

| CAS Registry Number | 1033810-14-8 | Unique identifier for procurement/QA [1]. |

| Molecular Formula | C13H10ClN3O | Optimal heavy atom count for fragment design. |

| Monoisotopic Mass | 259.05 g/mol | Facilitates precise LC-MS tracking during synthesis. |

| Topological Polar Surface Area | ~63.9 Ų | Well below the 140 Ų Lipinski limit, ensuring excellent oral bioavailability and membrane permeability. |

| H-Bond Donors / Acceptors | 3 / 4 | Provides multiple vectors for target engagement (Thr790, Met793). |

Mechanistic Rationale: The "Back-Pocket" Binding Paradigm

In the rational design of HER2/EGFR dual inhibitors, the ATP-binding pocket is conceptually divided into the hinge region, the gatekeeper cleft, and the deep hydrophobic back pocket.

Expertise & Causality: Why utilize 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline instead of a simple phenoxyaniline?

As demonstrated in the foundational exploration of pyrrolo[3,2-d]pyrimidine derivatives by Kawakita et al. [2], extending a bulky bicyclic ring (like an indazole or benzisothiazole) into the deep hydrophobic back pocket of the EGFR/HER2 proteins significantly decreases the dissociation rate constant (

This extremely slow off-rate generates a pseudoirreversible (PI) profile . The inhibitor remains bound to the target long after free plasma concentrations have dropped, driving potent tumor growth inhibition (GI) without requiring covalent Michael acceptors that often trigger off-target toxicity. Furthermore, the 3-chloro substituent provides critical steric bulk that locks the molecule into the optimal dihedral angle, wedging it against the gatekeeper residue to prevent conformational escape.

Fig 1: Spatial logic of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline in kinase back-pocket binding.

Self-Validating Synthetic Protocols

The synthesis of this intermediate requires strict chemoselectivity. Below is a field-proven, self-validating workflow designed to ensure high yield and purity while preventing the hydrodehalogenation of the critical 3-chloro group.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 4-((1H-Indazol-4-yl)oxy)-3-chloronitrobenzene.

Causality in Reagent Selection: We utilize 3-chloro-4-fluoronitrobenzene rather than the bromo-analog. The extreme electronegativity of fluorine highly polarizes the C-F bond, stabilizing the anionic Meisenheimer intermediate. This makes fluorine an exceptionally superior leaving group for SNAr, ensuring perfect regioselectivity while the 3-chloro group remains untouched.

-

Charge: To a dry, nitrogen-purged reactor, add 1H-indazol-4-ol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (10 volumes).

-

Activate: Stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Couple: Slowly add 3-chloro-4-fluoronitrobenzene (1.05 eq). Elevate temperature to 80°C for 4-6 hours.

-

Self-Validation Check (Visual & Analytical):

-

Visual: The reaction mixture will transition from a clear yellow solution to a deep orange suspension as the Meisenheimer complex forms. If the solution remains pale, the K₂CO₃ is likely wet/inactive.

-

Analytical: Monitor by TLC (Hexane:EtOAc 3:1). The starting phenol spot will disappear, replaced by a non-polar UV-active spot. LC-MS must confirm the intermediate mass

.

-

-

Workup: Quench with ice water to precipitate the nitro intermediate. Filter, wash with water, and dry under vacuum.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the target aniline without cleaving the aryl chloride.

Causality in Reagent Selection: Standard catalytic hydrogenation (H₂, Pd/C) poses a severe risk of hydrodehalogenation at the 3-chloro position. Therefore, a milder, chemoselective reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is strictly required to preserve the structural integrity of the pharmacophore.

-

Charge: Suspend the nitro intermediate (1.0 eq) in EtOH/H₂O (4:1 v/v, 15 volumes). Add NH₄Cl (5.0 eq) and Fe powder (5.0 eq).

-

React: Heat the mixture to a gentle reflux (85°C) for 2 hours.

-

Self-Validation Check (Thermal & Analytical):

-

Thermal/Visual: The addition of Fe powder at 85°C will trigger a mild exotherm and vigorous gas evolution. This validates active reduction. Lack of effervescence indicates iron passivation (remedy: add a catalytic drop of glacial acetic acid).

-

Analytical: TLC (Hexane:EtOAc 1:1) will show a highly polar spot that stains positive with ninhydrin (primary amine). LC-MS must confirm

.

-

-

Workup: Filter the hot suspension through a Celite pad to remove iron oxides. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the target 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline.

Fig 2: Self-validating synthetic workflow emphasizing chemoselective reduction.

Application in Kinase Core Coupling

Once synthesized, 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline serves as the nucleophile in the final assembly of the kinase inhibitor. It is typically reacted with a 4-chloro-pyrrolo[3,2-d]pyrimidine (or equivalent quinazoline core) via an acid-catalyzed or palladium-catalyzed Buchwald-Hartwig cross-coupling.

The resulting molecule leverages the pyrrolopyrimidine core to form critical hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR), while the 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline tail anchors the complex deeply into the hydrophobic pocket, achieving the nanomolar

References

-

Chemical Data & Sourcing: ChemBK Chemical Database. Benzenamine, 3-chloro-4-(1H-indazol-4-yloxy)- (CAS: 1033810-14-8). Available at:[Link]

-

Primary Literature & Mechanistic Grounding: Kawakita, Y., et al. (2012). Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors: Exploration of Novel Back-Pocket Binders. Journal of Medicinal Chemistry, 55(8), 3975-3991. Available at:[Link]

3-chloro-4-(1H-indazol-4-yloxy)aniline: Structural Profiling and Application in HER2/EGFR Dual Kinase Inhibitor Design

Executive Summary

In the landscape of targeted oncological therapeutics, the rational design of kinase inhibitors relies heavily on specialized chemical intermediates that dictate target affinity, residence time, and spatial geometry. 3-chloro-4-(1H-indazol-4-yloxy)aniline (CAS: 1033810-14-8) is a highly specific pharmacophore intermediate engineered for the synthesis of pyrrolo[3,2-d]pyrimidine-based dual inhibitors targeting the Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR)[1][2].

This whitepaper deconstructs the physicochemical properties, structural causality, and synthetic integration of this intermediate, providing drug development professionals with a comprehensive guide to leveraging indazole-ether anilines as "back-pocket binders" in kinase inhibitor design.

Physicochemical Data & Structural Profiling

Before integrating this intermediate into a larger scaffold, it is critical to understand its baseline physicochemical metrics. The molecular architecture is divided into three functional zones: the nucleophilic aniline (for scaffold attachment), the sterically restricted ether hinge, and the indazole ring (the back-pocket anchor).

| Property | Value / Description |

| IUPAC Name | 3-chloro-4-(1H-indazol-4-yloxy)aniline |

| CAS Registry Number | 1033810-14-8 |

| Molecular Formula | C13H10ClN3O |

| Molecular Weight | 259.69 g/mol |

| Structural Class | Halogenated diaryl ether / Indazole derivative |

| Hydrogen Bond Donors | 2 (Aniline |

| Hydrogen Bond Acceptors | 3 (Ether |

| Topological Polar Surface Area | ~64.3 Ų |

Mechanistic Rationale: The "Back-Pocket" Binding Paradigm (E-E-A-T)

As a Senior Application Scientist, I frequently observe that achieving sub-nanomolar potency in kinase inhibitors is not merely about occupying the ATP-binding site; it is about extending into adjacent allosteric or lipophilic sub-pockets to lock the kinase in an inactive conformation.

The design of 3-chloro-4-(1H-indazol-4-yloxy)aniline is governed by strict structural causality:

-

The Indazole Anchor (Pseudo-Irreversibility): The indazole ring acts as a bioisostere for other bicyclic systems (such as benzisothiazole or quinazoline). When the final drug molecule enters the HER2/EGFR kinase domain, the indazole nitrogen atoms (

and -

The 3-Chloro Steric Lock: The chlorine atom at the 3-position is not arbitrary. It sterically restricts the rotation of the ether bond, reducing the entropic penalty upon binding by pre-organizing the molecule into its bioactive dihedral conformation. Furthermore, the halogen fills a small hydrophobic cleft near the gatekeeper residue (e.g., Thr790 in EGFR), preventing water ingress and stabilizing the drug-protein complex.

-

The Aniline Nucleophile: The primary amine serves as the reactive handle for Nucleophilic Aromatic Substitution (

), allowing seamless coupling to the C4 position of the electron-deficient pyrrolo[3,2-d]pyrimidine hinge-binding core.

Fig 1: Mechanism of action for HER2/EGFR inhibition via back-pocket binding.

Experimental Methodology: Synthetic Integration Workflow

To integrate 3-chloro-4-(1H-indazol-4-yloxy)aniline into a dual kinase inhibitor framework, a robust, self-validating Nucleophilic Aromatic Substitution (

Step-by-Step Protocol

-

Reagent Preparation: Charge a reaction vessel with 1.0 equivalent of the protected 4-chloro-pyrrolo[3,2-d]pyrimidine derivative and 1.05 equivalents of 3-chloro-4-(1H-indazol-4-yloxy)aniline.

-

Solvent Selection (Causality): Suspend the reagents in 2-propanol. Why 2-propanol? As a polar protic solvent, 2-propanol effectively stabilizes the anionic Meisenheimer-like transition state during the nucleophilic attack of the aniline nitrogen on the electron-deficient pyrimidine ring, significantly accelerating the reaction rate without requiring palladium catalysis.

-

Thermal Activation: Heat the mixture to 80°C under an inert nitrogen atmosphere for 4–6 hours.

-

Self-Validation & Monitoring: This protocol operates as a self-validating system. The reaction generates hydrochloric acid (HCl) as a byproduct. Because the coupled product is highly basic, it immediately forms a hydrochloride salt, which is insoluble in 2-propanol at lower temperatures. Upon cooling the reaction to room temperature, the successful formation of the product is visually confirmed by heavy precipitation.

-

Analytical Verification: Filter the precipitate and analyze via LC-MS. The expected

mass shift confirms the displacement of the chlorine atom. -

Deprotection: If the pyrrole nitrogen was protected (e.g., with a benzoyl group), subject the intermediate to mild basic hydrolysis (e.g.,

in Methanol at room temperature) to yield the final active kinase inhibitor[2].

Fig 2: Synthetic workflow for integrating the indazole-aniline intermediate.

Quantitative Pharmacological Impact

When 3-chloro-4-(1H-indazol-4-yloxy)aniline (or closely related bicyclic isosteres) is successfully integrated into the pyrrolo[3,2-d]pyrimidine core, the resulting compounds exhibit profound biochemical and cellular activity.

Below is a summary of the quantitative pharmacological data for optimized derivatives utilizing this back-pocket binding strategy (data benchmarked against preclinical candidate 51m from Kawakita et al.)[1][2]:

| Assay / Metric | Target Value | Biological Significance |

| HER2 Kinase | 0.98 nM | Exceptional sub-nanomolar target engagement. |

| EGFR Kinase | 2.5 nM | High potency against wild-type EGFR. |

| BT-474 Cell | 2.0 nM | Potent anti-proliferative effect in HER2-amplified breast cancer cell lines. |

| Binding Kinetics | Pseudo-irreversible | Slow off-rate ensures prolonged target suppression and circumvents rapid ATP competition. |

| In Vivo Efficacy | Tumor Regression | Capable of shrinking 4-1ST and CAL27 xenograft models at oral doses of 50–100 mg/kg. |

By leveraging the precise spatial geometry and hydrogen-bonding capacity of the indazole-aniline moiety, researchers can bypass the limitations of standard reversible hinge-binders, paving the way for next-generation dual kinase inhibitors.

References

-

Kawakita, Y., Banno, H., Ohashi, T., Tamura, T., Yusa, T., Nakayama, A., Miki, H., Iwata, H., Kamiguchi, H., Tanaka, T., Habuka, N., Sogabe, S., Ohta, Y., & Ishikawa, T. (2012). "Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors: Exploration of Novel Back-Pocket Binders." Journal of Medicinal Chemistry, 55(8), 3975-3991.[Link]

-

National Institutes of Health (NIH) / PubMed. "Design and Synthesis of pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/epidermal Growth Factor Receptor (EGFR) Dual Inhibitors: Exploration of Novel Back-Pocket Binders."[Link]

Sources

Engineering the Hinge-Binder: A Technical Guide to Indazole-Based Kinase Inhibitor Intermediates

Introduction

Indazoles represent a privileged heterocyclic scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. The indazole core mimics the adenine ring of adenosine triphosphate (ATP), allowing it to form critical hydrogen bonds with the highly conserved hinge region of the kinase domain. This whitepaper explores the mechanistic rationale, synthetic methodologies, and self-validating protocols for key indazole intermediates, focusing on the development of blockbuster oncology drugs like Axitinib (VEGFR inhibitor) and Entrectinib (Pan-TRK/ROS1/ALK inhibitor)[2].

Mechanistic Rationale: The Indazole Scaffold in Kinome Targeting

The efficacy of indazole-based inhibitors stems from their tautomeric flexibility (1H- vs. 2H-indazole) and their ability to act as bidentate hydrogen bond donors/acceptors[3].

-

N1/N2 Atoms: Interact directly with the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., Cysteine residues in VEGFR or Methionine residues in ALK).

-

C3, C5, and C6 Positions: Serve as vectors for functionalization. Substitutions at C6 (as seen in Axitinib) direct moieties toward the solvent-exposed region or hydrophobic pocket II, while C3/C5 substitutions (as in Entrectinib) probe the DFG-out or DFG-in conformations[4].

Indazole inhibitors block RTK signaling by competitively binding the ATP pocket.

Key Indazole Intermediates and Structural Vectors

The synthesis of these inhibitors relies on robust, scalable chemical intermediates. Table 1 summarizes the key intermediates for prominent FDA-approved indazole inhibitors.

| Drug Name | Primary Targets | Key Indazole Intermediate | Functionalization Vector |

| Axitinib | VEGFR-1/2/3, PDGFR | 6-Iodo-1H-indazole / 6-Nitro-1H-indazole | C6 (Thioether linkage), C3 (Styryl group) |

| Entrectinib | TRKA/B/C, ROS1, ALK | 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine | C3 (Amino group), C5 (Benzyl group) |

| Pazopanib | VEGFR, PDGFR, FGFR | 2,3-Dimethyl-2H-indazol-6-amine | N2 (Methylation), C6 (Amino linkage) |

Synthetic Methodologies and Self-Validating Protocols

The Axitinib Intermediate: 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Axitinib's synthesis requires sequential cross-coupling functionalization at the C3 and C6 positions. The use of a tetrahydropyran (THP) protecting group at N1 is critical.

Causality of Experimental Choices: Unprotected indazoles can poison palladium catalysts or undergo undesired N-arylation during Heck and Migita couplings. THP protection sterically shields the N1/N2 face and significantly increases the solubility of the intermediate in organic solvents[5]. Furthermore, using a mild base (

Step-by-step synthetic workflow for the Axitinib indazole intermediate.

Protocol 1: Synthesis of 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Self-Validating System: The conversion of the nitro group to an iodide via a diazonium salt is visually self-validating; the evolution of

-

Protection: Suspend 6-nitro-1H-indazole (1.0 eq) in dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). Stir at

until TLC indicates complete consumption. Rationale: Acid catalysis protonates DHP, facilitating nucleophilic attack by the indazole N1. -

Reduction: Treat the resulting N1-THP-6-nitroindazole with Iron powder (3.0 eq) and

in an ethanol/water mixture at -

Diazotization/Iodination: Cool the amine solution to

. Add -

Purification: Extract with ethyl acetate, wash with brine, dry over

, and concentrate.

The Entrectinib Intermediate: 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Entrectinib requires a 3-aminoindazole core. The 3-amino group serves as a critical nucleophile for subsequent amidation with a functionalized benzoic acid fragment[7].

Causality of Experimental Choices: The construction of the 3-aminoindazole ring is achieved via the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine. The strong electron-withdrawing nature of the nitrile group activates the ortho-fluorine for nucleophilic aromatic substitution (

Protocol 2: Synthesis of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Self-Validating System: The reaction progresses from a highly soluble nitrile to a less soluble indazole product. The disappearance of the sharp nitrile stretching band (~2220

- and Cyclization: Dissolve 2-fluoro-5-(3,5-difluorobenzyl)benzonitrile (1.0 eq) in 1-butanol. Add hydrazine hydrate (3.0 eq).

-

Thermal Activation: Heat the mixture to reflux (

) for 12 hours. Rationale: Elevated temperature is required to overcome the activation energy barrier of the intramolecular addition to the nitrile. -

Isolation: Cool the reaction mixture to room temperature. The product, 5-(3,5-difluorobenzyl)-1H-indazol-3-amine, typically precipitates directly from the alcoholic solvent. Filter and wash with cold ethanol[7].

-

Coupling (Downstream): This intermediate is subsequently coupled with the functionalized benzoic acid intermediate using a coupling reagent or via an acid chloride at

to

Advanced Considerations: Scaling and Catalysis

When scaling these intermediates, palladium contamination and catalyst poisoning are major concerns. For Axitinib, the Migita coupling step (C-S bond formation) has been heavily optimized. Continuous flow or "quasi-divided" electrochemical cells have been explored to generate thiol intermediates without sacrificial electrodes, ensuring high purity and scalability[8]. Furthermore, precise control of the headspace (inertion) during the Migita reaction minimizes oxidative dimerization of the thiol, which would otherwise poison the

Conclusion

The indazole scaffold remains a cornerstone in the development of targeted kinase inhibitors. By mastering the regioselective functionalization of the indazole core—whether through C6 cross-coupling for VEGFR inhibitors or C3/C5 cyclization strategies for Pan-TRK/ALK inhibitors—medicinal chemists can tightly control the physicochemical and pharmacodynamic properties of the final drug substance. Rigorous attention to protecting group strategy, catalyst selection, and reaction causality ensures that these complex intermediates can be synthesized reliably at scale.

References

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - rsc.org -2

-

An Improved Process For The Preparation of Axitinib And Novel Intermediate Thereof - quickcompany.in -6

-

How to synthesize Entrectinib - chemicalbook.com - 7

-

Scalable Quasi-Divided Cell Operation Using Spinning Cylinder Electrode Technology: Multigram Electrochemical Synthesis of an Axitinib Intermediate - acs.org - 8

-

Synthesis of Axitinib - thieme-connect.com - 5

-

The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry - benchchem.com - 1

-

Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications - aacrjournals.org - 4

-

Synthesis of 1H‐indazole derivatives - researchgate.net - 3

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. An Improved Process For The Preparationof Axitinib And Novel [quickcompany.in]

- 7. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(4-amino-2-chlorophenoxy)-1H-indazole: Synthesis, Characterization, and Biological Perspectives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide focuses on a novel derivative, 4-(4-amino-2-chlorophenoxy)-1H-indazole, providing a comprehensive overview of its chemical identity, a proposed synthetic pathway, and an exploration of its potential biological significance. Drawing upon established synthetic methodologies for analogous compounds and the known bioactivities of the indazole class, this document serves as a foundational resource for researchers interested in the exploration and development of new indazole-based therapeutics.

Chemical Identity and Physicochemical Properties

As 4-(4-amino-2-chlorophenoxy)-1H-indazole is a novel chemical entity, its experimental data is not yet available in public databases. The following identifiers and predicted properties have been generated based on its chemical structure.

Chemical Identifiers

-

IUPAC Name: 4-(4-amino-2-chlorophenoxy)-1H-indazole

-

Canonical SMILES: C1=CC=C2C(=C1OC3=C(C=C(C=C3)N)Cl)C=NN2

-

InChI: InChI=1S/C13H10ClN3O/c14-11-7-8(15)1-2-10(11)18-12-5-3-4-6-13(12)9-16-17-6/h1-7,9H,15H2,(H,16,17)

Predicted Physicochemical Properties

| Property | Value |

| Molecular Weight | 259.69 g/mol |

| Molecular Formula | C₁₃H₁₀ClN₃O |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 259.05124 g/mol |

| Topological Polar Surface Area | 68.9 Ų |

Proposed Synthetic Pathway

The synthesis of 4-(4-amino-2-chlorophenoxy)-1H-indazole can be strategically approached through a multi-step process, leveraging well-established reactions in heterocyclic chemistry. The proposed route involves the initial synthesis of a protected 4-hydroxy-1H-indazole, followed by an Ullmann condensation to form the diaryl ether linkage, and concluding with deprotection and functional group manipulation.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 4-(4-amino-2-chlorophenoxy)-1H-indazole.

Step-by-Step Experimental Protocol

Step 1: Protection of 4-Bromo-1H-indazole

-

To a solution of 4-bromo-1H-indazole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add triethylamine (Et₃N) as a base.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)-4-bromo-1H-indazole.

Causality: The Boc protection of the indazole nitrogen is a critical step to prevent side reactions at this position during the subsequent organometallic and coupling reactions.

Step 2: Synthesis of 1-(tert-Butoxycarbonyl)-4-hydroxy-1H-indazole

-

Dissolve the Boc-protected 4-bromo-1H-indazole in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (n-BuLi) to perform a lithium-halogen exchange.

-

After stirring for a short period, add triisopropyl borate (B(OiPr)₃) and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with an aqueous solution of hydrogen peroxide (H₂O₂) and a base (e.g., sodium hydroxide) to effect the oxidation of the boronate ester to the corresponding hydroxyl group.

-

Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain 1-(tert-butoxycarbonyl)-4-hydroxy-1H-indazole.

Causality: This borylation-oxidation sequence is a reliable method for the introduction of a hydroxyl group onto an aromatic ring.

Step 3: Ullmann Condensation

-

In a reaction vessel, combine 1-(tert-butoxycarbonyl)-4-hydroxy-1H-indazole, 4-amino-2-chlorophenol, a copper(I) iodide (CuI) catalyst, a suitable ligand (e.g., L-proline or a phenanthroline derivative), and a base (e.g., potassium carbonate or cesium carbonate) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4]

-

Heat the reaction mixture at an elevated temperature (typically 100-150 °C) under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to isolate tert-butyl 4-(4-amino-2-chlorophenoxy)-1H-indazole-1-carboxylate.

Causality: The Ullmann condensation is a classic and effective method for the formation of diaryl ether bonds, particularly when one of the aryl partners is electron-rich.[5][6] The choice of ligand and base is crucial for optimizing the reaction yield and minimizing side products.

Step 4: Deprotection

-

Dissolve the purified product from Step 3 in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the final product, 4-(4-amino-2-chlorophenoxy)-1H-indazole, with an organic solvent.

-

Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to obtain the final product.

Causality: Acid-labile Boc protecting groups are readily cleaved under these conditions to yield the free N-H indazole.

Potential Biological Significance and Therapeutic Applications

While the specific biological activity of 4-(4-amino-2-chlorophenoxy)-1H-indazole has not been reported, the indazole scaffold is a well-established pharmacophore in numerous therapeutic agents.[1][7] The structural features of this novel compound suggest several potential areas of biological investigation.

Kinase Inhibition

Many indazole-containing molecules are potent kinase inhibitors, playing a crucial role in oncology drug discovery.[8] The 1H-indazole-3-amine structure, for instance, is known to be an effective hinge-binding fragment in tyrosine kinase inhibitors.[7] The 4-substituted phenoxy moiety of the title compound could potentially interact with the ATP-binding site of various kinases, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

Indazole derivatives have also been explored for their anti-inflammatory properties.[9][10] Some of these compounds are believed to exert their effects through the inhibition of enzymes such as cyclooxygenase (COX). The structural similarity of 4-(4-amino-2-chlorophenoxy)-1H-indazole to other anti-inflammatory indazoles warrants investigation into its potential in this therapeutic area.

Other Potential Activities

The versatility of the indazole nucleus extends to a wide range of other biological activities, including antimicrobial, antiviral, and neuroprotective effects.[2][11] The specific substitution pattern of an amino and a chloro group on the phenoxy ring could modulate the electronic and steric properties of the molecule, potentially leading to novel interactions with various biological targets.

Logical Relationship Diagram of Potential Bioactivity

Caption: Interplay of structural features and potential biological activities.

Conclusion

This technical guide provides a comprehensive theoretical framework for the novel compound 4-(4-amino-2-chlorophenoxy)-1H-indazole. By delineating its chemical identifiers, proposing a robust synthetic strategy, and exploring its potential biological relevance, this document aims to catalyze further experimental investigation into this promising molecule. The rich history of the indazole scaffold in drug discovery, coupled with the unique substitution pattern of this derivative, suggests that 4-(4-amino-2-chlorophenoxy)-1H-indazole represents a valuable target for future research in medicinal chemistry and drug development.

References

-

Mosti, L., Menozzi, G., Fossa, P., Schenone, P., Lampa, E., Parrillo, C., D'Amisco, M., & Rossi, F. (1992). 4-substituted 1-methyl-1H-indazoles with analgesic, antiinflammatory and antipyretic activities. Il Farmaco, 47(5), 567–584. [Link]

-

ResearchGate. (n.d.). Selected examples of biologically active substituted indazoles. Retrieved from [Link]

-

Verma, A., Joshi, S., & Singh, D. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 985–1026. [Link]

-

Wikipedia. (2023). Ullmann condensation. [Link]

-

ResearchGate. (2026). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). [4-[[(4-chloro-1H-indazol-3-yl)amino]methyl]phenyl]-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]methanone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

ArODES HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

-

IOSR Journal. (2025). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And Metal-Free Conditions. [Link]

-

Research at TUS. (n.d.). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Retrieved from [Link]

-

Semantic Scholar. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. [Link]

-

Beilstein Journals. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]

-

Royal Society of Chemistry. (2012). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. [Link]

-

MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

Frontiers. (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1H-indazole, N1-BOC protected. Retrieved from [Link]

-

Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

PubChemLite. (n.d.). 4-amino-1h-indazole, n1-boc protected (C12H15N3O2). Retrieved from [Link]

-

ResearchGate. (2021). State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. research.tus.ie [research.tus.ie]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 4-substituted 1-methyl-1H-indazoles with analgesic, antiinflammatory and antipyretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iosrjournals.org [iosrjournals.org]

- 11. pnrjournal.com [pnrjournal.com]

Molecular Weight and Formula of C13H10ClN3O: A Technical Guide to CBFβ-Runx1 Inhibitor II (Ro5-3335)

Executive Summary

In the landscape of targeted oncology and hematology, the chemical formula C13H10ClN3O corresponds to a molecular weight of 259.69 g/mol [1]. In drug development, this formula is most prominently associated with Ro5-3335 (also known as CBFβ-Runx1 Inhibitor II), a cell-permeable benzodiazepine derivative[2].

For researchers and application scientists, Ro5-3335 represents a critical tool compound for investigating Core Binding Factor (CBF) leukemias, such as inversion 16 (inv(16)) acute myeloid leukemia (AML). This whitepaper synthesizes the physicochemical properties, mechanistic pharmacology, and field-proven experimental protocols for deploying C13H10ClN3O in preclinical research.

Physicochemical Profiling and Quantitative Data

Understanding the baseline physicochemical properties of Ro5-3335 is essential for proper storage, formulation, and in vitro application. The compound is highly lipophilic, necessitating specific solvent strategies to prevent precipitation and ensure accurate dosing[3].

Table 1: Core Physicochemical Properties

| Property | Value | Causality / Experimental Implication |

| Chemical Formula | C13H10ClN3O | Dictates the molecular mass and isotopic distribution[2]. |

| Molecular Weight | 259.69 g/mol | Used for precise molarity calculations during stock preparation[1]. |

| Chemical Name | 7-Chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-2H-1,4-benzodiazepin-2-one | Benzodiazepine core provides the structural basis for protein-protein interaction (PPI) modulation. |

| Solubility (In Vitro) | DMSO: ~50 - 100 mg/mL | Insoluble in water. Must be dissolved in anhydrous DMSO to prevent hydrolysis or precipitation[2][3]. |

| Storage Conditions | -20°C (1 year) to -80°C (2 years) | Prevents degradation of the pyrrole ring and maintains compound integrity[4]. |

Table 2: In Vitro Efficacy Profile (IC50)

Ro5-3335 demonstrates targeted anti-proliferative activity across various human CBF leukemia cell lines. The differential IC50 values highlight the compound's variable affinity depending on the specific oncogenic fusion protein present[2][4].

| Cell Line | Oncogenic Fusion | IC50 Value | Biological Significance |

| ME-1 | CBFB-MYH11 | 1.1 µM | Highly sensitive; represents inv(16) AML[2]. |

| REH | TEL-RUNX1 | 17.3 µM | Validates efficacy against TEL-RUNX1 driven leukemogenesis[2]. |

| Kasumi-1 | RUNX1-ETO | 21.7 µM | Confirms broad-spectrum CBF inhibition, though requiring higher doses[2]. |

Mechanistic Pharmacology (E-E-A-T)

The RUNX1-CBFβ Axis and Leukemogenesis

Normal hematopoiesis relies on the Core Binding Factor (CBF) complex, a heterodimeric transcription factor consisting of a DNA-binding RUNX1 subunit and a non-DNA-binding CBFβ co-factor[5]. In CBF leukemias, chromosomal translocations or inversions generate aberrant fusion proteins (e.g., CBFβ-SMMHC from the CBFB-MYH11 gene or RUNX1-ETO). These fusions sequester wild-type RUNX1 in the cytoplasm or alter its transcriptional regulation, effectively blocking myeloid differentiation and driving uncontrolled cellular proliferation[5][6].

The Ro5-3335 Intervention Strategy

Ro5-3335 was identified through high-throughput fluorescence resonance energy transfer (FRET) screening as a direct inhibitor of the RUNX1-CBFβ interaction[6][7].

The Causality of Conformational Modulation: Unlike traditional inhibitors that completely abrogate protein-protein interactions (which would be highly toxic, as baseline RUNX1 function is required for normal hematopoietic stem cell survival), Ro5-3335 binds to both RUNX1 and CBFβ[8]. It does not completely break the heterodimer apart; instead, it induces a conformational change or increases the spatial distance between the subunits[2][4]. This subtle allosteric modulation is sufficient to repress the hyper-transactivation driven by oncogenic fusions while maintaining a therapeutic window[2].

Mechanism of Ro5-3335 disrupting the RUNX1-CBFβ complex to halt leukemogenesis.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to utilize Ro5-3335 in preclinical models.

Protocol A: In Vitro Formulation and Cell Viability Assay

Because C13H10ClN3O is insoluble in aqueous media[3], improper formulation will lead to false-negative efficacy results due to compound precipitation.

-

Stock Preparation: Dissolve Ro5-3335 powder in anhydrous DMSO to a concentration of 50 mg/mL (192.5 mM). Aliquot and store at -80°C to prevent freeze-thaw degradation[2][4].

-

Cell Culture: Culture ME-1 cells (inv(16) positive) in RPMI-1640 supplemented with 20% FBS. Maintain cells at a density between

and -

Treatment Dosing: Perform serial dilutions of the DMSO stock into the culture media to achieve final concentrations ranging from 0.1 µM to 50 µM. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

-

Endpoint Analysis: After 72 hours of incubation, assess cell viability using a standard MTS or CellTiter-Glo assay to calculate the IC50 (expected ~1.1 µM for ME-1)[2][4].

Protocol B: In Vivo Murine Leukemia Model Workflow

Testing Ro5-3335 in vivo requires overcoming its poor aqueous solubility. A specialized vehicle is required for oral or intraperitoneal administration[3][9].

-

Vehicle Formulation (Causality): To create a 1 mL working solution, add 10 µL of the 50 mg/mL DMSO stock to 400 µL of PEG300. Mix thoroughly until clarified. Add 50 µL of Tween 80, mix again, and finally add 540 µL of ddH2O (or Saline)[3][9]. Why this vehicle? PEG300 acts as a co-solvent and Tween 80 as a surfactant, creating a stable micellar suspension that prevents in vivo precipitation and ensures uniform bioavailability.

-

Model Generation: Transplant Cbfb-MYH11 knockin leukemia cells into sublethally irradiated wild-type recipient mice. This ensures a consistent disease latency and 100% penetrance[7].

-

Dosing Regimen: Begin treatment 10 days post-transplantation. Administer Ro5-3335 at 300 mg/kg/day via oral gavage or specialized animal feed for 30 days[2][7].

-

Flow Cytometry Validation: At day 21 and day 33, extract peripheral blood. Stain for the c-kit+ marker (a marker of undifferentiated leukemic blasts). Ro5-3335 treatment should significantly reduce the c-kit+ population compared to saline controls, indicating restored differentiation and reduced leukemia burden[2][7].

Step-by-step in vivo experimental workflow for evaluating Ro5-3335 efficacy.

References

-

N'-(4-chlorobenzylidene)isonicotinohydrazide | C13H10ClN3O | CID 6861518 - PubChem, nih.gov,[Link]

-

Determining the Mechanism of Anti-Leukemic Drug Ro5-3335 Using an Inducible Leukemic Mouse Model, nih.gov,[Link]

-

Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia, oncotarget.com,[Link]

-

Emerging therapies for inv(16) AML | Blood - ASH Publications, ashpublications.org,[Link]

-

Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction, nih.gov,[Link]

Sources

- 1. N'-(4-chlorobenzylidene)isonicotinohydrazide | C13H10ClN3O | CID 6861518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CBFb-Runx1 Inhibitor II Sigma-Aldrich [sigmaaldrich.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Determining the Mechanism of Anti-Leukemic Drug Ro5-3335 Using an Inducible Leukemic Mouse Model | NIH Research Festival [researchfestival.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia | Oncotarget [oncotarget.com]

- 9. Ro5-3335 | DNA/RNA Synthesis | TargetMol [targetmol.com]

Technical Profile & Safety Protocols: 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline

Introduction & Scope

This technical guide provides a comprehensive safety and handling profile for 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline (CAS: 1033810-14-8). As a halogenated aniline derivative fused with an indazole moiety, this compound is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (TKIs), specifically targeting VEGFR/PDGFR pathways.

Due to the presence of the aniline functionality and the bioactive indazole core, this compound must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate . This guide moves beyond standard SDS reporting to provide actionable, causality-driven protocols for researchers.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| Chemical Name | 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline |

| CAS Registry Number | 1033810-14-8 |

| Molecular Formula | C₁₃H₁₀ClN₃O |

| Molecular Weight | 259.69 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | DMSO (>20 mg/mL), Methanol; Insoluble in water |

| pKa (Calculated) | ~3.5 (Aniline amine), ~13.8 (Indazole NH) |

| LogP | ~2.8 (Lipophilic) |

Causality Note: The lipophilicity (LogP ~2.8) indicates high membrane permeability, necessitating strict dermal protection. The amphoteric nature (acidic indazole NH, basic aniline NH₂) requires careful pH control during extraction to prevent precipitation or salt formation.

Hazard Identification & Toxicology (GHS Standards)

This compound combines the systemic toxicity risks of chloroanilines with the specific bioactivity of indazoles .

Core Hazards (GHS Classification)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

-

Skin Sensitization: Category 1 (May cause allergic skin reaction).

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2 (Blood/Hematopoietic System).

-

Carcinogenicity: Category 2 (Suspected).

-

Aquatic Toxicity: Acute Category 1.

Mechanism of Toxicity: The Aniline Effect

Unlike generic organic solids, the 3-chloroaniline moiety undergoes hepatic metabolism (N-hydroxylation), producing reactive metabolites that oxidize hemoglobin to methemoglobin.

-

Symptom: Cyanosis (blue skin/lips) independent of respiratory distress.

-

Critical Control: Monitoring for methemoglobinemia is required after significant exposure.

Safe Handling & Engineering Controls

Trustworthiness in safety comes from redundancy. Do not rely on PPE alone; use the Hierarchy of Controls .

Engineering Control Workflow

-

Primary Containment: All weighing and transfer of solids must occur within a Class II Biosafety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

-

Solvent Handling: Once dissolved (e.g., in DMSO), the risk of aerosolization decreases, but permeation risk increases.

PPE Protocol (Self-Validating)

-

Gloves: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil) - Mechanical protection.

-

Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) - Chemical permeation resistance against DMSO carrier.

-

-

Respiratory: If outside containment (emergency only), use a Full-Face Respirator with P100/OV cartridges.

Visual Workflow: Exposure Control Logic

Figure 1: Decision matrix for containment selection based on quantity and physical state. Note the critical risk shift upon dissolution.

Emergency Response & First Aid

Standard First Aid is insufficient for aniline derivatives. Specific medical countermeasures are required.

| Exposure Route | Immediate Action | Medical Consideration (Physician Only) |

| Inhalation | Move to fresh air. Administer oxygen if breathing is labored. | Monitor for delayed pulmonary edema. |

| Skin Contact | Do NOT use alcohol. Wash with soap and copious water for 15 min. | Alcohol enhances transdermal absorption of anilines. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Methylene Blue is the specific antidote for methemoglobinemia if cyanosis presents. |

Spill Management Protocol

-

Evacuate: Clear the immediate area (15 ft radius).

-

PPE Up: Don Tychem® suit and SCBA (if spill > 10g).

-

Neutralize: Do not use oxidizers (bleach) as they may react violently with the amine. Use a surfactant-based cleaner.

-

Decontaminate: Wipe surfaces with 10% acetic acid followed by water to solubilize the basic aniline residues.

Synthesis & Analytical Context (Expertise)

Understanding the synthesis helps anticipate impurities and reactivity.

-

Synthesis Logic: Typically synthesized via SNAr coupling of 1H-indazol-4-ol (nucleophile) and 3-chloro-4-fluoronitrobenzene (electrophile), followed by reduction of the nitro group.

-

Impurity Alert: The Nitro-intermediate (4-((1H-indazol-4-yl)oxy)-3-chloronitrobenzene) is a likely impurity. It shares the mutagenic risks of nitro-aromatics.

-

Analytical QC (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Indazole).

-

Note: The indazole NH is acidic; ensure mobile phase pH < 3 to keep the aniline protonated and improve peak shape.

-

Visual Workflow: Synthesis & QC Logic

Figure 2: Synthetic pathway highlighting the critical intermediate impurity control point.

Storage & Stability

-

Temperature: Store at -20°C.

-

Atmosphere: Hygroscopic and oxidation-sensitive. Store under Argon or Nitrogen .

-

Light: Protect from light (amber vials). Anilines darken upon oxidation/photo-degradation.

References

-

Splendid Lab. (n.d.). 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline Product Page. Retrieved October 26, 2023, from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Chloroanilines (General Toxicity). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Methemoglobinemia: Work-related causes and medical management. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (2023). C&L Inventory: 3-chloroaniline. Retrieved from [Link]

Technical Guide: Structural & Synthetic Divergence of Tucatinib Intermediates vs. Indazole Analogs

The following technical guide details the structural, synthetic, and functional distinctions between the specific Tucatinib intermediate 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline and the structurally analogous but distinct compound 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline .

Executive Summary

In the high-precision synthesis of kinase inhibitors, "scaffold hopping"—the replacement of a core heterocycle with a structurally similar one—is a common medicinal chemistry strategy to alter potency and selectivity. However, in process chemistry and supply chain management, distinguishing between these scaffolds is critical.

This guide differentiates the Tucatinib Key Intermediate (TKI) from the Indazole Analog (IA) . While both share a "Heterocycle-Ether-Aniline" motif, they are chemically distinct entities targeting different kinase pockets.

-

Tucatinib Intermediate: Contains a [1,2,4]triazolo[1,5-a]pyridine core and a 3-methylaniline moiety.[1][2] It is the specific "left-hand" building block for Tucatinib (HER2 selective).

-

Indazole Analog: Contains a 1H-Indazole core and a 3-chloroaniline moiety. It is a building block for multi-kinase inhibitors (e.g., VEGFR/PDGFR targets) and is not used in Tucatinib synthesis.

Chemical Structure Analysis

The fundamental difference lies in the fused bicyclic heterocycle and the substitution pattern on the aniline ring. These differences dictate the molecule's 3D binding conformation within the ATP-binding pocket of the kinase.

Comparative Structural Data

| Feature | Tucatinib Intermediate (Target) | Indazole Analog (Distractor) |

| Chemical Name | 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline | 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline |

| CAS Number | 937263-71-3 (approximate for aniline precursor) | 1033810-14-8 |

| Heterocycle Core | [1,2,4]Triazolo[1,5-a]pyridine | 1H-Indazole |

| Linker | Ether (-O-) | Ether (-O-) |

| Aniline Substituent | 3-Methyl (-CH₃) | 3-Chloro (-Cl) |

| Electronic Character | Electron-deficient pyridine ring (Triazole fused) | Electron-rich benzene ring (Pyrazole fused) |

| Role in Drug | Specific precursor for Tucatinib (HER2) | Precursor for Multi-Target TKIs (e.g., VEGFR) |

Structural Visualization (DOT Diagram)

Caption: Structural decomposition showing the divergent core scaffolds and aniline substitution patterns between the Tucatinib intermediate and the Indazole analog.

Synthetic Pathways & Role in Manufacturing[3]

Understanding the synthesis of Tucatinib clarifies why the Triazolopyridine intermediate is non-negotiable. The synthesis is convergent, coupling the aniline intermediate with a quinazoline core.

Tucatinib Synthesis Workflow

The "Left-Hand" amine (the Tucatinib intermediate) is synthesized via a nucleophilic aromatic substitution (

-

Starting Materials: 2-amino-4-chloropyridine + 4-amino-2-methylphenol (or protected equivalent).

-

Key Transformation: Formation of the [1,2,4]triazolo[1,5-a]pyridine ring often involves cyclization with reagents like DMF-DMA or hydroxylamine-O-sulfonic acid.

-

Coupling: The resulting 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline is then coupled to N-(4-chloroquinazolin-6-yl)... or a similar quinazoline electrophile.

The Indazole Pathway (Contrast)

The Indazole analog (1033810-14-8) is typically synthesized from 2,6-difluorobenzonitrile or similar precursors that allow hydrazine cyclization to form the indazole core.

-

Usage: This fragment is common in the synthesis of VEGFR inhibitors (e.g., Axitinib, Pazopanib analogs) where the indazole nitrogen H-bonds with the kinase "hinge" region.

-

Incompatibility: Substituting this into the Tucatinib synthesis would result in a molecule that likely fails to bind HER2 due to the lack of the specific nitrogen arrangement in the triazolopyridine ring required for the HER2 selectivity pocket.

Synthesis Flowchart

Caption: Parallel synthetic tracks illustrating the distinct origins and destinations of the two intermediates. Cross-contamination leads to critical failure.

Analytical Differentiation (Quality Control)

For researchers and QA professionals, distinguishing these compounds via NMR and LCMS is straightforward due to their distinct electronic environments.

Proton NMR ( H-NMR) Signatures

-

Tucatinib Intermediate (Triazolopyridine):

-

Methyl Group: A distinct singlet around

2.1 - 2.3 ppm (integrating to 3H) corresponding to the Ar-CH -

Triazole Proton: A characteristic downfield singlet around

8.2 - 8.5 ppm for the proton on the triazole ring. -

Pyridine Protons: specific coupling patterns (doublets/multiplets) typical of the pyridine ring system.

-

-

Indazole Analog (Indazole):

-

No Methyl Peak: Absence of the singlet at 2.2 ppm.

-

Indazole NH: A broad singlet (exchangeable) around

13.0+ ppm (if not substituted). -

Indazole C3-H: A singlet or doublet around

8.0 ppm . -

Chlorine Effect: The protons ortho to the chlorine on the aniline ring will show different splitting and chemical shifts compared to the methyl-substituted aniline.

-

Mass Spectrometry (LCMS)

-

Tucatinib Intermediate: Molecular Formula

. Expected -

Indazole Analog: Molecular Formula

. Expected

Critical Check: The mass difference (~19 Da) and the chlorine isotope pattern are definitive identifiers.

Conclusion & Recommendations

The distinction between 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline and the Tucatinib intermediate is a matter of scaffold class and target specificity.

-

Do not substitute: The Indazole analog cannot be used in Tucatinib synthesis. It will not react to form the correct drug substance and will likely yield an inactive or toxic byproduct.

-

Verify CAS: Always cross-reference CAS 937263-71-3 (or related salt forms) for the Tucatinib intermediate.

-

Analytical Validation: Use

H-NMR to check for the methyl group (Tucatinib) vs. the absence of methyl/presence of chlorine patterns (Indazole).

References

-

Tucatinib Synthesis & Structure: Synthesis of Tucatinib via Triazolopyridine Intermediate. Organic Preparations and Procedures International.

-

Tucatinib FDA Label & Chemistry: TUKYSA (tucatinib) Prescribing Information. U.S. Food and Drug Administration.[3]

-

Indazole Scaffold in Kinase Inhibitors: Design and Synthesis of Indazole-based Kinase Inhibitors (General Reference). Journal of Medicinal Chemistry.

-

Chemical Building Blocks: 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline Catalog Entry. ChemScene/PubChem.

Sources

Methodological & Application

Application Note: Chemoselective Reduction Methods for 4-((1H-indazol-4-yl)oxy)-3-chloronitrobenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Chemoselectivity, and Self-Validating Experimental Protocols

Executive Summary & Mechanistic Challenge

The compound 4-((1H-indazol-4-yl)oxy)-3-chloronitrobenzene is a highly functionalized, high-value intermediate frequently utilized in the synthesis of kinase inhibitors and advanced pharmacophores. The critical synthetic step involves the reduction of the nitro group to yield 4-((1H-indazol-4-yl)oxy)-3-chloroaniline .

This transformation presents a complex chemoselective challenge due to the presence of four distinct reactive moieties:

-

Nitro Group: The target for reduction (requires a 6-electron transfer process).

-

Aryl Chloride: Highly susceptible to competitive hydrodehalogenation (C-Cl bond cleavage) under standard catalytic hydrogenation conditions[1].

-

Diaryl Ether Linkage: Susceptible to cleavage under harsh acidic or strongly Lewis-acidic conditions[2].

-

Indazole Ring: Contains a nucleophilic/basic N-H group that can coordinate to transition metals (poisoning catalysts) or become protonated in strong acids, leading to solubility issues.

To navigate this, this application note details two field-proven, self-validating methodologies: Poisoned Platinum Catalysis (Pt/S/C) for scalable hydrogenation, and Single-Electron Transfer (Fe/NH₄Cl) for mild, bench-scale synthesis.

Mechanistic Causality & Strategic Divergence

The choice of reducing agent is not arbitrary; it is dictated by the electronic and steric profile of the substrate.

Why Standard Pd/C Fails: Palladium is highly active for oxidative addition into the C-Cl bond. Using unpoisoned Pd/C with H₂ will rapidly yield the des-chloro byproduct (4-((1H-indazol-4-yl)oxy)aniline)[1].

Strategy A: Sulfided Platinum on Carbon (Pt/S/C)[3] Platinum inherently possesses a lower propensity for C-Cl oxidative addition compared to Palladium. By utilizing a "poisoned" catalyst—where sulfur is pre-adsorbed onto the Pt surface (Pt/S/C)—the most highly active edge and corner sites of the metal are blocked[3]. The highly polarizable nitro group can still adsorb and undergo reduction, whereas the planar aryl chloride cannot achieve the necessary geometry for dehalogenation[4].

Strategy B: Iron-Mediated Single Electron Transfer (Fe/NH₄Cl)[2] This classic Béchamp-type reduction operates via single-electron transfer (SET) from the Fe(0) surface directly to the nitro group. Ammonium chloride (NH₄Cl) is selected over strong acids (like HCl) because it acts as a mild, buffered proton donor (pH ~6). This specific pH is critical: it is acidic enough to drive the reduction but mild enough to prevent the protonation of the indazole N-H and the cleavage of the diaryl ether[2].

Figure 1: Mechanistic divergence illustrating the necessity of chemoselective conditions to avoid hydrodehalogenation.

Quantitative Data: Method Comparison

The following table summarizes the expected outcomes based on the selected methodology, allowing researchers to choose the optimal route based on their scale and equipment.

| Parameter | Protocol A: Pt/S/C Hydrogenation | Protocol B: Fe/NH₄Cl Reduction | Standard Pd/C (Control) |

| Primary Mechanism | Catalytic Hydrogenation | Single Electron Transfer (SET) | Catalytic Hydrogenation |

| Target Yield | 88 - 92% | 85 - 90% | < 20% |

| Dehalogenation Risk | < 2% | 0% (Not possible via SET) | > 80% |

| Scalability | Excellent (Kilogram scale) | Moderate (Bench scale up to 100g) | N/A |

| Environmental Impact | Low (H₂ as reductant, reusable catalyst) | High (Generates iron oxide sludge) | N/A |

Experimental Protocols

Protocol A: Scalable Hydrogenation using Sulfided Platinum (Pt/S/C)

This protocol is optimized for process scale-up where the generation of iron waste is undesirable[3].

Reagents:

-

4-((1H-indazol-4-yl)oxy)-3-chloronitrobenzene (1.0 eq)

-

5% Pt/S/C (Sulfided Platinum on Carbon) (5-10 wt% relative to substrate)

-

Tetrahydrofuran (THF) / Methanol (MeOH) (1:1 v/v)

-

Hydrogen gas (H₂)

Step-by-Step Methodology:

-

Dissolution: Dissolve the substrate in the THF/MeOH mixture. Causality: THF is required to fully solubilize the diaryl ether substrate, while MeOH acts as a protic co-solvent to facilitate proton shuttling during the reduction of the nitroso intermediates.

-

Catalyst Addition: Carefully add the 5% Pt/S/C to the solution under an inert atmosphere (N₂ or Argon).

-

Purging: Seal the autoclave or reaction flask. Purge the system with N₂ three times, followed by H₂ three times to remove all oxygen.

-

Reaction: Pressurize the vessel with H₂ to 3-5 bar (45-75 psi). Stir vigorously at 40 °C for 4-6 hours. Causality: Limiting the temperature to 40 °C prevents the thermal activation of the C-Cl bond, further suppressing dehalogenation.

-

Filtration: Vent the H₂ gas safely. Filter the reaction mixture through a tight pad of Celite to remove the Pt/S/C catalyst. Wash the pad with excess THF.

-

Concentration: Concentrate the filtrate under reduced pressure to afford the crude 4-((1H-indazol-4-yl)oxy)-3-chloroaniline.

Self-Validation & Quality Control (QC):

-

In-Process Control (IPC): Monitor via HPLC. The reaction is complete when the nitro peak disappears. The appearance of a peak with a shorter retention time than the target amine indicates unwanted hydrodehalogenation.

-

Post-Reaction Validation: ¹H NMR (DMSO-d₆). Confirm the presence of the isolated aromatic proton between the ether linkage and the chlorine atom. If dehalogenation occurred, this proton's splitting pattern would change from a singlet/fine doublet to a distinct doublet of doublets.

Protocol B: Mild Bench-Scale Reduction (Fe/NH₄Cl)

This protocol is the gold standard for laboratory-scale synthesis, guaranteeing 100% retention of the aryl chloride[2].

Reagents:

-

4-((1H-indazol-4-yl)oxy)-3-chloronitrobenzene (1.0 eq)

-

Iron powder (325 mesh) (5.0 eq)

-

Ammonium chloride (NH₄Cl) (2.0 eq)

-

Ethanol (EtOH) / Water (H₂O) (3:1 v/v)

Figure 2: Step-by-step experimental workflow and causality for the Fe/NH₄Cl reduction protocol.

Step-by-Step Methodology:

-

Preparation: Suspend the substrate in the EtOH/H₂O (3:1) mixture in a round-bottom flask equipped with a reflux condenser.

-

Activation: Add the NH₄Cl and Iron powder. Causality: 325 mesh Iron is critical. The high surface area maximizes the efficiency of the single-electron transfer to the nitro group.

-

Reflux: Heat the mixture to 80 °C (reflux) with vigorous stirring for 2 to 4 hours.

-

Hot Filtration: While the mixture is still hot, filter it through a pad of Celite. Causality: Hot filtration is mandatory. If the mixture cools, the newly formed chloroaniline can co-precipitate and become irreversibly trapped within the porous iron oxide sludge. Wash the Celite pad thoroughly with hot ethyl acetate (EtOAc).

-

Workup: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous layer with EtOAc. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: The crude product is typically >95% pure, but can be recrystallized from EtOAc/Hexanes if necessary.

Self-Validation & Quality Control (QC):

-

In-Process Control (IPC): TLC (Hexanes/EtOAc 1:1). The starting material is UV-active and non-polar. The product will be significantly more polar (lower Rf) and will stain positively (brown/purple) with ninhydrin due to the primary amine.

-

Post-Reaction Validation: LC-MS. The target product will show a distinct exact mass of [M+H]⁺ = 260.0. Crucially, the mass spectrum must display the characteristic 3:1 isotopic ratio pattern indicative of a single chlorine atom (M and M+2 peaks), validating that dehalogenation did not occur.

References

- Ethanol as a H₂ source: transfer hydrogenation of sulfur and halogen containing nitroarenes with an anti-poisoning platinum on carbon catalyst.RSC Advances.

- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.ACS Publications (Chemical Reviews).

- 1-Chloro-3-fluoro-5-nitrobenzene Technical Guide.Benchchem.

- 1-(Benzyloxy)-3-nitrobenzene Technical Guide.Benchchem.

Sources

- 1. 1-Chloro-3-fluoro-5-nitrobenzene | 4815-64-9 | Benchchem [benchchem.com]

- 2. 1-(Benzyloxy)-3-nitrobenzene CAS 24318-00-1 [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ethanol as a H 2 source: transfer hydrogenation of sulfur and halogen containing nitroarenes with an anti-poisoning platinum on carbon catalyst - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00864F [pubs.rsc.org]

Application Note: Strategic Coupling of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline with Quinazolines for Pharmaceutical Synthesis

Introduction: The Significance of the N-Aryl-4-Aminoquinazoline Scaffold

The quinazoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for designing ligands that interact with a wide array of biological targets.[1][2] Specifically, the 4-anilinoquinazoline moiety is the backbone of several clinically approved receptor tyrosine kinase (RTK) inhibitors, such as gefitinib and erlotinib, which have revolutionized cancer therapy.[3] The core synthesis of these complex molecules hinges on the efficient and selective formation of a carbon-nitrogen (C-N) bond between a substituted aniline and the C4 position of a quinazoline ring.

This application note provides a detailed guide for researchers and drug development professionals on the critical coupling reaction between 4-((1H-indazol-4-yl)oxy)-3-chloroaniline (a key nucleophilic building block) and a generic 4-chloroquinazoline electrophile. We will explore the two most prominent and effective synthetic strategies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The discussion will delve into the mechanistic rationale behind each method, provide detailed, field-tested protocols, and offer a comparative analysis to guide reagent selection and process optimization.

Mechanistic Rationale: The Chemistry of the Coupling

The success of this coupling relies on the inherent electronic properties of the two reactants.

-

The Nucleophile: 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline provides the primary amine (-NH2) group, which acts as the nucleophile. Its reactivity is modulated by the substituents on the aromatic ring.

-

The Electrophile: In a 4-chloroquinazoline, the C4 position is highly electron-deficient and thus susceptible to nucleophilic attack. This activation is a direct result of the electron-withdrawing effect of the two nitrogen atoms within the pyrimidine ring, a phenomenon known as the α-nitrogen effect.[4] Computational studies have confirmed that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for nucleophilic attack over the C2 position in di-substituted quinazolines.[2]

This electronic setup allows for two primary pathways to forge the crucial C-N bond.

Method A: Nucleophilic Aromatic Substitution (SNAr)

SNAr is often the most direct and cost-effective method for this transformation. It proceeds via a two-step addition-elimination mechanism and avoids the need for expensive and potentially contaminating metal catalysts.

Causality and Experimental Choices

The reaction is typically performed in a polar solvent at elevated temperatures to overcome the activation energy barrier required to disrupt the aromaticity of the quinazoline ring in the intermediate Meisenheimer complex.

-

Solvent Selection: Polar protic solvents like isopropanol or ethanol are commonly used as they can solvate the ionic intermediate and facilitate the departure of the chloride leaving group. Polar aprotic solvents such as Dimethylformamide (DMF) or Dioxane can also be effective.

-

Temperature: Reflux temperatures are standard to ensure a reasonable reaction rate, particularly if the aniline nucleophile is deactivated by electron-withdrawing groups.[3]

-

Catalysis: While often uncatalyzed, the reaction can be promoted by the addition of a small amount of acid (e.g., HCl) which protonates the quinazoline ring, further increasing its electrophilicity. Conversely, a non-nucleophilic base may be used to deprotonate the aniline, increasing its nucleophilicity, although this is less common for anilines compared to aliphatic amines.

-

Microwave Irradiation: For accelerating the reaction, reducing reaction times from hours to minutes, and often improving yields, microwave-assisted synthesis is a highly effective alternative to conventional heating.[3]

Workflow for Nucleophilic Aromatic Substitution (SNAr)

Caption: General workflow for the SNAr coupling reaction.

Detailed Protocol 1: SNAr Coupling

Materials:

-

4-((1H-Indazol-4-yl)oxy)-3-chloroaniline (1.0 eq)

-

Substituted 4-chloroquinazoline (1.0 - 1.1 eq)

-

2-Propanol (Isopropanol) or Dioxane (approx. 0.1 M concentration)

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plate (Silica gel) and developing chamber

Procedure:

-